molecular formula C4H6ClNO2 B14503144 N-Methoxy-2-oxopropanimidoyl chloride CAS No. 62875-01-8

N-Methoxy-2-oxopropanimidoyl chloride

Cat. No.: B14503144
CAS No.: 62875-01-8
M. Wt: 135.55 g/mol
InChI Key: JLORHZIYLJYXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-2-oxopropanimidoyl chloride is an organic compound with a unique structure that includes a methoxy group, an oxo group, and a propanimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-2-oxopropanimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-methoxy-2-oxopropanamide with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition and to ensure high yield. The general reaction is as follows:

N-Methoxy-2-oxopropanamide+SOCl2N-Methoxy-2-oxopropanimidoyl chloride+SO2+HCl\text{N-Methoxy-2-oxopropanamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} N-Methoxy-2-oxopropanamide+SOCl2​→N-Methoxy-2-oxopropanimidoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-oxopropanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methoxy-2-oxopropanamide and hydrochloric acid.

    Reduction: It can be reduced to N-methoxy-2-oxopropanamide using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Product: N-Methoxy-2-oxopropanamide.

    Reduction Product: N-Methoxy-2-oxopropanamide.

Scientific Research Applications

N-Methoxy-2-oxopropanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-2-oxopropanimidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-2-oxopropanamide: A precursor and hydrolysis product of N-Methoxy-2-oxopropanimidoyl chloride.

    N-Methoxy-2-oxopropanoyl chloride: A structurally similar compound with different reactivity.

    N-Methoxy-2-oxopropanimidoyl bromide: Similar structure but with a bromide instead of a chloride.

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of both methoxy and oxo groups. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

62875-01-8

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

N-methoxy-2-oxopropanimidoyl chloride

InChI

InChI=1S/C4H6ClNO2/c1-3(7)4(5)6-8-2/h1-2H3

InChI Key

JLORHZIYLJYXLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NOC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.